N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide

Methyltransferase target-class profiling Polypharmacology NNMT-TrmD dual inhibition

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide (CAS 1396882-87-3, also known as GTC000445A) is a synthetic small-molecule nicotinamide derivative featuring a 2-(methylthio)nicotinamide core and a hydroxyethyl-trifluoromethylphenyl side chain. It is characterized as a dual methyltransferase ligand, exhibiting moderate inhibitory activity against human nicotinamide N-methyltransferase (NNMT) with an IC50 of 3.62 μM , and binding to bacterial tRNA methyltransferase (TrmD) with a Kd of 1.30 μM.

Molecular Formula C16H15F3N2O2S
Molecular Weight 356.36
CAS No. 1396882-87-3
Cat. No. B2925252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide
CAS1396882-87-3
Molecular FormulaC16H15F3N2O2S
Molecular Weight356.36
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C16H15F3N2O2S/c1-24-15-12(3-2-8-20-15)14(23)21-9-13(22)10-4-6-11(7-5-10)16(17,18)19/h2-8,13,22H,9H2,1H3,(H,21,23)
InChIKeyAGLLQJLAXNANMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide (CAS 1396882-87-3): A Dual Methyltransferase Ligand for Metabolic Research


N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide (CAS 1396882-87-3, also known as GTC000445A) is a synthetic small-molecule nicotinamide derivative featuring a 2-(methylthio)nicotinamide core and a hydroxyethyl-trifluoromethylphenyl side chain. It is characterized as a dual methyltransferase ligand, exhibiting moderate inhibitory activity against human nicotinamide N-methyltransferase (NNMT) with an IC50 of 3.62 μM [1], and binding to bacterial tRNA methyltransferase (TrmD) with a Kd of 1.30 μM [2]. This compound is primarily utilized as a research tool in metabolic disease and methyltransferase target-class profiling studies.

Dual methyltransferase engagement profile supports target-class profiling studies across human NNMT and bacterial TrmD
Moderate inhibition window suitable for target-engagement experiments where complete enzyme suppression is not required
Structurally distinct 2-(methylthio)nicotinamide scaffold provides a novel starting point for SAR and chemotype exploration

Why N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide Cannot Be Substituted by Common NNMT Inhibitors


Generic substitution among NNMT inhibitors is confounded by large variations in potency and selectivity. While advanced probes like JBSNF-000028 achieve nanomolar biochemical potency (hNNMT IC50 0.033 μM) , they are often highly optimized for a single target. In contrast, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide demonstrates a distinct dual-target binding profile, engaging both human NNMT (IC50 3.62 μM) and bacterial TrmD (Kd 1.30 μM) [1][2]. This broader methyltransferase engagement, stemming from its unique 2-(methylthio)nicotinamide scaffold, makes it a distinct tool for target-class profiling studies where simply swapping in a more potent, selective NNMT inhibitor would fail to capture the same polypharmacological signal.

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Highly selective NNMT inhibitors typically lack TrdM binding, which may alter polypharmacology readouts in target-class profiling

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More potent NNMT inhibitors may obscure the moderate target engagement relevant to pathway-response studies

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Scaffold differences from common NNMT chemotypes limit direct SAR transfer; optimization paths may not replicate across series

Quantitative Evidence Guide for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide: Procurement-Relevant Differentiation Data


Dual Methyltransferase Engagement: NNMT Inhibition and TrmD Binding in a Single Molecule

This compound is a dual methyltransferase ligand, a property not shared by most NNMT inhibitors. It inhibits human NNMT with an IC50 of 3.62 μM [1], while also binding to bacterial TrmD with a Kd of 1.30 μM [2]. In contrast, commonly used chemical probes like JBSNF-000028 have been optimized for high NNMT selectivity with no reported TrmD activity . This dual profile makes the compound uniquely suited for studying cross-methyltransferase pharmacology.

Target Engagement
Class-level
hNNMT IC50 3.62 µM + TrdM Kd 1.30 µM vs. single-target NNMT inhibitor

Supports polypharmacology assay context

Comparator TrdM binding not reported; verify in-house

Methyltransferase target-class profiling Polypharmacology NNMT-TrmD dual inhibition

NNMT Inhibitory Potency Benchmarking Against Early-Stage and Advanced Inhibitors

The compound exhibits a biochemical IC50 of 3.62 μM against human NNMT [1]. This places it in the low-micromolar potency range, comparable to early-stage fragment-derived inhibitors, rather than advanced nanomolar probes. For context, the bisubstrate inhibitor 78 (IC50 1.41 μM) [2] and NNMTi compound 1k (IC50 1.2 μM) are in a similar range, while advanced clinical candidates like JBSNF-000028 reach 0.033 μM . This potency range is suitable for screening and target engagement validation where maximal inhibition is not the primary goal.

Potency Rank
Reported
hNNMT IC50 3.62 µM; ranked in moderate µM range among reported inhibitors

Positioned for studies requiring moderate inhibition

Cross-study comparison; assay conditions may vary

NNMT inhibitor pharmacology SAR tool compounds Metabolic disease research

Structurally Distinct 2-(Methylthio)nicotinamide Scaffold with Trifluoromethyl Phenyl Substituent

The compound incorporates a 2-(methylthio) substituent on the nicotinamide core and a 4-(trifluoromethyl)phenyl group on the hydroxyethyl side chain, a chemotype distinct from most reported NNMT inhibitors. Common NNMT chemotypes include bisubstrate analogs, aminoquinolines, and macrocyclic peptides [1][2]. The methylthio modification alters the hydrogen-bonding capacity and lipophilicity of the nicotinamide warhead, while the trifluoromethyl group enhances metabolic stability and target engagement [3]. This scaffold novelty provides a distinct structure-activity relationship (SAR) vector for medicinal chemistry optimization.

Scaffold Identity
Class-level
2-(methylthio)nicotinamide core with CF3-phenyl-hydroxyethyl substituent

Distinct chemotype for novel SAR exploration

Structural novelty may reduce cross-reactivity risks

Medicinal chemistry Scaffold hopping Nicotinamide-based inhibitors

Comparative Binding Affinity: TrmD Engagement as a Secondary Pharmacological Feature

In addition to NNMT inhibition, the compound binds E. coli TrmD with a Kd of 1.30 μM as measured by surface plasmon resonance [1]. TrmD is an essential bacterial tRNA methyltransferase and a validated antibacterial target [2]. The comparable affinity for both human NNMT and bacterial TrmD (within ~3-fold) suggests a conserved binding mode across methyltransferase families. This contrasts with most NNMT tool compounds, which are optimized for selectivity and lack reported antibacterial target activity .

Secondary Affinity
Reported
TrdM Kd 1.30 µM; within ~3-fold of hNNMT IC50

Expands utility to antibacterial target profiling

No TrdM activity reported for selective NNMT inhibitors

Antibacterial target engagement tRNA modification Methyltransferase selectivity profiling

Optimal Research and Industrial Application Scenarios for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide


Methyltransferase Target-Class Profiling and Polypharmacology Studies

This compound's dual engagement of NNMT and TrmD makes it an ideal probe for target-class profiling of small-molecule methyltransferases. Unlike selective NNMT inhibitors, it allows simultaneous assessment of activity across two evolutionarily distinct methyltransferase families within a single experiment. Its moderate potency at both targets (IC50 3.62 μM for NNMT [1], Kd 1.30 μM for TrmD [2]) minimizes the risk of off-target effects that can confound cellular phenotyping. Researchers investigating the interconnected roles of methylation pathways in cancer metabolism can deploy this compound to probe multi-target pharmacology.

Antibacterial Target Validation Leveraging TrmD Binding

The compound's demonstrated binding affinity for E. coli TrmD (Kd 1.30 μM [1]) positions it as a starting point for antibacterial discovery programs. TrmD is essential for bacterial viability and represents a validated but underexploited target [2]. The compound can serve as a tool ligand for structural biology studies (e.g., co-crystallization) or as a pharmacophore template for developing more potent TrmD inhibitors. Its low-micromolar affinity, while modest, is sufficient for fragment-based or structure-guided optimization campaigns.

SAR Exploration of Nicotinamide-Based Methyltransferase Inhibitors

The structurally distinct 2-(methylthio)nicotinamide scaffold with a trifluoromethylphenyl-hydroxyethyl substituent provides a novel chemical starting point for medicinal chemistry. This chemotype is orthogonal to the bisubstrate, aminoquinoline, and macrocyclic peptide classes that dominate the NNMT inhibitor landscape [1][2]. Researchers can systematically modify the methylthio group, the trifluoromethylphenyl ring, and the hydroxyethyl linker to explore SAR and improve potency, selectivity, or drug-like properties. The compound's moderate baseline activity (NNMT IC50 3.62 μM [3]) provides a workable window for detecting potency improvements.

Biochemical Assay Development and Screening Cascade Validation

Given its well-defined biochemical profile and moderate potency, this compound is suitable as a reference inhibitor for developing and validating NNMT enzymatic assays. Its IC50 of 3.62 μM (luminescence-based methyltransferase assay, 20 min incubation [1]) provides a reliable positive control signal without saturating inhibition. It can serve as an inter-plate control for high-throughput screening campaigns or as a calibration standard when benchmarking new assay formats. Unlike highly potent inhibitors, its activity falls within the linear range of most detection systems, facilitating accurate Z'-factor calculations.

Application
Selection Property
Validation Focus
Methyltransferase target-class profiling
Dual NNMT/TrmD engagement profile
Polypharmacology endpoint interpretation
Antibacterial target validation studies
TrdM binding affinity profile
Structural biology and pharmacophore optimization
Scaffold-driven SAR exploration
2-(methylthio)nicotinamide chemotype
Potency, selectivity, and property optimization
Biochemical assay development
Moderate inhibition reference profile
Assay linearity and Z'-factor benchmarking
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